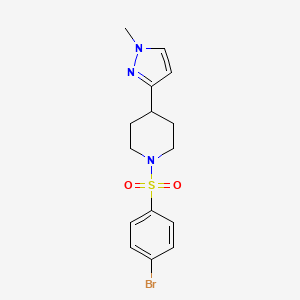

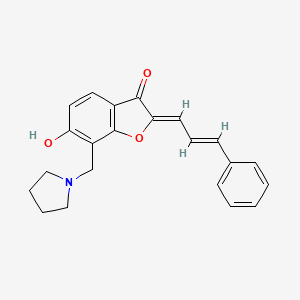

1-((4-溴苯基)磺酰基)-4-(1-甲基-1H-吡唑-3-基)哌啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of piperidine derivatives involves multiple steps, including the treatment of substituted benzhydryl chlorides with piperidine followed by N-sulfonation with sulfonyl chlorides. In one study, a series of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives were prepared using dry methylene dichloride and triethylamine as solvents and reagents. These compounds were then characterized by 1H-NMR, IR, and elemental analysis . Another research effort focused on the synthesis of 2-O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine by coupling benzenesulfonyl chloride with piperidine under dynamic pH control in aqueous media, followed by substitution at the oxygen atom with various electrophiles in the presence of sodium hydride and dimethyl formamide .

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological activity. The nature of substitutions on the benzhydryl ring and the sulfonamide ring significantly influences the antibacterial activity of these compounds. For instance, specific substitutions on the benzhydryl ring have been shown to result in potent antimicrobial activities against bacterial and fungal pathogens of tomato plants . In another study, the replacement of the dihydroxyl group of the catechol moiety with a hydroxyl-methyl sulfonamide and the incorporation of a free carboxylic acid on the right-hand side of the compounds led to potent human beta(3) agonists with high selectivity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperidine derivatives are characterized by their specificity and the ability to introduce various functional groups that modulate biological activity. The N-sulfonation reaction and the substitution at the oxygen atom are key steps that allow for the introduction of diverse substituents, which can be tailored to target specific biological receptors or enzymes . The selectivity of these reactions is essential for achieving the desired pharmacological effects.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, stability, and reactivity, are determined by their molecular structure. The synthesized compounds' efficacy as antimicrobial agents was evaluated in vitro, indicating that these properties are conducive to biological activity. The structure-activity relationship studies suggest that the physical and chemical properties of these compounds are closely related to their antimicrobial potency . Additionally, the bioactivity of O-substituted sulfonamides against various enzymes indicates that the physical and chemical properties of these derivatives make them suitable for biological applications .

科学研究应用

合成和抗菌活性

此化合物的主要应用之一是合成具有潜在抗菌特性的新型杂环。研究表明,类似结构在生成对多种病原体表现出显着抗菌活性的各种杂环化合物中很有用。例如,El-Emary 等人。(2002) 报告了基于相关吡唑结构的杂环合成,突出了它们在抗菌应用中的潜力 (El-Emary, Al-muaikel, & Moustafa, 2002)。这项研究强调了此类化合物在新抗菌剂开发中的重要性。

抗癌潜力

该化合物的结构也与抗癌药物开发研究密切相关。合成带有类似哌啶基-1,3,4-恶二唑结构的丙酰胺衍生物并将其评估为有前途的抗癌剂,说明了该化合物在肿瘤学研究中的相关性。Rehman 等人。(2018) 合成了哌啶-4-羧酸乙酯附着的 1,3,4-恶二唑杂化物并对其进行了评估,揭示了它们对各种癌细胞系的强抗癌潜力 (Rehman et al., 2018)。

生物学评估和酶抑制

包含此结构的合成化合物的生物学评估在酶抑制方面显示出有希望的结果,这对于治疗剂的开发至关重要。例如,Khalid 等人。(2016) 合成并筛选了一系列化合物,以了解它们对丁酰胆碱酯酶 (BChE) 的抑制活性,丁酰胆碱酯酶是治疗阿尔茨海默病的靶酶。该研究不仅揭示了化合物作为 BChE 抑制剂的潜力,还深入了解了它们与酶的相互作用,有助于设计更有效的治疗方法 (Khalid et al., 2016)。

构效关系

探索包含此结构的化合物的构效关系 (SAR) 极大地有助于理解它们的生物活性。例如,对吡唑衍生物的研究揭示了实现有效和选择性生物活性的结构要求,为设计具有优化治疗特性的化合物提供了依据 (Lan et al., 1999)。

属性

IUPAC Name |

1-(4-bromophenyl)sulfonyl-4-(1-methylpyrazol-3-yl)piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BrN3O2S/c1-18-9-8-15(17-18)12-6-10-19(11-7-12)22(20,21)14-4-2-13(16)3-5-14/h2-5,8-9,12H,6-7,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWWYUPUVGCGNTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BrN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(7-Methoxybenzofuran-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2540368.png)

![4-[(3-Bromobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B2540369.png)

![2-{[(Tert-butoxy)carbonyl]amino}-2-(3-nitrophenyl)propanoic acid](/img/structure/B2540376.png)

![N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-2-nitrobenzenecarboxamide](/img/structure/B2540377.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzamide](/img/structure/B2540382.png)

![2-[[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-5H-purin-7-ium-8-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2540383.png)

![7-Fluoro-4-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]quinazoline](/img/structure/B2540386.png)

![1-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine](/img/structure/B2540387.png)

![N-(4-chlorophenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2540391.png)